(2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone (2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14976374
InChI: InChI=1S/C19H20N4O/c1-14-20-17-8-7-15(13-18(17)21-14)19(24)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C19H20N4O
Molecular Weight: 320.4 g/mol

(2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone

CAS No.:

Cat. No.: VC14976374

Molecular Formula: C19H20N4O

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

(2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone -

Specification

Molecular Formula C19H20N4O
Molecular Weight 320.4 g/mol
IUPAC Name (2-methyl-3H-benzimidazol-5-yl)-(4-phenylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C19H20N4O/c1-14-20-17-8-7-15(13-18(17)21-14)19(24)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13H,9-12H2,1H3,(H,20,21)
Standard InChI Key UDAHKSVRIDKLFG-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Introduction

(2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic compound that combines a benzimidazole moiety with a piperazine ring, linked by a methanone functional group. This structural diversity suggests potential biological activities, particularly in pharmacological applications. The benzimidazole structure is known for its contribution to various biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Synthesis Methods

The synthesis of (2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone typically involves several key steps, including the reaction of benzimidazole derivatives with piperazine-based compounds under specific conditions. These reactions are often carried out under controlled conditions to ensure selectivity and yield.

Biological Activities and Potential Applications

Studies on compounds similar to (2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone suggest potential biological activities, including:

  • Antimicrobial Activity: Benzimidazole derivatives have shown significant antimicrobial effects against various bacterial and fungal strains .

  • Anticancer Activity: Some benzimidazole compounds exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation .

  • Pharmacological Applications: The combination of benzimidazole and piperazine moieties may enhance the compound's ability to interact with multiple biological targets, making it a valuable candidate for further research and development.

Characterization Techniques

Characterization of (2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS) to confirm the presence of functional groups and determine the molecular weight.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Notable Features
(2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanoneC19H20N4O320.4Benzimidazole and piperazine moieties, methanone functional group
2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1H-benzimidazoleNot specifiedNot specifiedNitro and piperazine moieties, potential biological activity
(4-phenyl-piperidin-1-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanoneNot specifiedNot specifiedInhibits 11β-hydroxysteroid dehydrogenase type 1

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